2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
Properties
Molecular Formula |
C15H17BrN2O3S |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C15H17BrN2O3S/c1-15(5-7-22(20,21)10-15)17-14(19)9-18-6-4-11-8-12(16)2-3-13(11)18/h2-4,6,8H,5,7,9-10H2,1H3,(H,17,19) |
InChI Key |
NMLCPWQBKVLQJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Indole
Indole undergoes sulfonation with sodium bisulfite (NaHSO₃) or potassium bisulfite (KHSO₃) in alcoholic solvents (e.g., isopropanol, ethanol) to form 2-sulfonate-indole. This step protects the 2-position of indole, directing bromination to the 5-position.
| Conditions | Example |
|---|---|
| Solvent | Isopropanol or ethanol |
| Temperature | 20–30°C |
| Reaction Time | 15–20 hours |
| Bisulfite Source | 22–27% NaHSO₃ or KHSO₃ aqueous solution |
Acetylation and Bromination
The sulfonated indole is acetylated with acetic anhydride to further protect the 1-position, forming 1-acetyl-2-sulfonate-indole. Subsequent bromination with Br₂ in aqueous media at 0–5°C introduces the bromine atom at the 5-position.
| Step | Reagents | Conditions |
|---|---|---|
| Acetylation | Acetic anhydride, solvent | 70–73°C, 3 hours |
| Bromination | Br₂ (1–2 equivalents), H₂O | 0–5°C, 1–3 hours; then RT for 1–2 hours |
| Deprotection | NaOH/KOH, reflux | 12–18 hours |
Yield : ~60–70% for 5-bromoindole (patent examples).
Preparation of the 3-Methyl-1,1-Dioxidotetrahydrothiophen-3-yl Group
The sulfone-containing tetrahydrothiophene moiety is synthesized via cyclization and oxidation.
Cyclization to Tetrahydrothiophene
Tetrahydrothiophene is prepared from 4-chloro-1-butanol via dehydration and cyclization.
| Conditions | Example |
|---|---|
| Base | NaOH or KOH |
| Solvent | Ethanol or DMF |
| Temperature | Reflux |
| Time | 6–8 hours |
Oxidation to Sulfone
Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
| Oxidizing Agent | Conditions | Yield |
|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 12 hours | 75–80% |
| mCPBA | CH₂Cl₂, RT, 2 hours | 85–90% |
Methylation
The 3-position of the tetrahydrothiophene is methylated using methyl iodide or dimethyl sulfate in basic conditions.
| Reagents | Conditions | Yield |
|---|---|---|
| CH₃I, K₂CO₃ | DMF, 60°C, 6 hours | 70–75% |
Coupling of the Two Moieties via Acetamide Formation
The final step involves coupling 5-bromoindole with the methylated sulfone moiety.
Direct Amide Coupling
The amine group of the tetrahydrothiophene derivative reacts with 5-bromoindole-3-acetic acid under coupling agent-mediated conditions.
| Conditions | Example |
|---|---|
| Coupling Agent | Propylphosphonic anhydride (T3P) |
| Base | Et₃N, DMAP |
| Solvent | CH₂Cl₂ or DMF |
| Temperature | RT to 40°C |
| Time | 2–12 hours |
Yield : ~50–65% (literature data).
Critical Reaction Optimization
Key challenges include regioselectivity in bromination, oxidation efficiency, and coupling yields.
Bromination Control
Over-bromination is minimized by:
Oxidation Selectivity
Complete oxidation to sulfone is achieved by:
-
Excess oxidizing agent (e.g., 2 equivalents mCPBA).
-
Avoiding acidic conditions that favor sulfoxide formation.
Coupling Efficiency
Yields improve with:
Experimental Data Summary
Key Reactions and Yields
Structural Confirmation
-
NMR : Proton signals for the indole ring (δ 7.0–7.5 ppm) and sulfone methyl (δ 2.4–2.6 ppm).
-
MS : Molecular ion peak at m/z 385.3 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the bromine substituent or the sulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Products may include indole-2,3-diones or other oxidized derivatives.
Reduction: Products may include debrominated or desulfonylated derivatives.
Substitution: Products may include various substituted indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes an indole moiety and a tetrahydrothiophene ring. Its molecular formula is C18H20BrN2O3S, with a molecular weight of approximately 413.33 g/mol. The presence of the bromine atom in the indole ring enhances its reactivity and potential biological activity.
Anticancer Activity
Research has demonstrated that compounds containing indole structures exhibit promising anticancer properties. The brominated indole derivatives can interact with cellular targets, potentially leading to apoptosis in cancer cells. For instance, studies have shown that related compounds can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis through various signaling pathways .
Antimicrobial Properties
Indole derivatives have also been investigated for their antimicrobial activities. The presence of the tetrahydrothiophene component may contribute to enhanced interaction with microbial membranes, thereby increasing the efficacy against various bacterial strains. Preliminary studies suggest that this compound could serve as a lead structure for developing new antimicrobial agents .
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its unique functional groups allow for further modifications that can lead to the creation of novel therapeutic agents. For example, it can be used as a precursor for synthesizing other biologically active compounds through various chemical reactions such as nucleophilic substitutions and coupling reactions .
Radical Chemistry
Recent studies have highlighted the utility of this compound in radical chemistry. It can act as a radical precursor in photochemical reactions, facilitating the generation of electrophilic radicals that are useful in synthetic transformations. This property expands its applicability in organic synthesis, particularly in creating complex molecular architectures .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes, receptors, or nucleic acids. The bromine substituent and the sulfonyl group may enhance its binding affinity or selectivity for certain targets, influencing its biological activity.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
N-(N-(4-Acetamido-3,5-dichlorobenzyl)carbamimidoyl)-2-(5-bromo-1H-indol-1-yl)acetamide (Compound 22)
- Structure : Shares the 5-bromoindole-acetamide backbone but incorporates a carbamimidoyl group and 3,5-dichlorobenzyl substituent.
- Molecular Weight : 509.9 g/mol ([M+H]+).
- Key Differences : The dichlorobenzyl group introduces lipophilicity, which may enhance membrane permeability but reduce solubility. The carbamimidoyl moiety could influence hydrogen-bonding interactions in target binding .
2-(3-Benzyl-5-bromo-1H-indol-1-yl)-N-hydroxyacetamide (6JU)
- Structure : Features a benzyl group at the indole 3-position and a hydroxylated acetamide.
- Molecular Formula : C₁₇H₁₅BrN₂O₂.
- The benzyl substituent may sterically hinder interactions compared to the target compound’s tetrahydrothiophene ring .
(5-Bromo-1H-indol-3-yl)acetic Acid (2SX)
- Structure : Replaces the acetamide with a carboxylic acid group.
- Molecular Weight : 254.08 g/mol.
- Key Differences : The carboxylic acid enhances acidity (predicted pKa ~4–5), making it more water-soluble but less cell-permeable than acetamide derivatives. This compound likely serves as a synthetic precursor .
2-(5-Bromo-1H-indol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide (CAS 1081124-87-9)
- Structure : Contains an ethylsulfonylphenyl group instead of tetrahydrothiophene.
- Molecular Formula : C₂₀H₁₆ClF₃N₂O₃.
- Key Differences : The ethylsulfonyl and trifluoromethyl groups introduce strong electron-withdrawing effects, which may enhance metabolic stability but reduce oral bioavailability .
Physicochemical and Pharmacological Inferences
*Estimated based on formula C₁₅H₁₆BrN₂O₃S.
Unique Features of the Target Compound
- Sulfone-Containing Tetrahydrothiophene : Uncommon in indole derivatives, this group improves solubility and may reduce off-target interactions compared to benzyl or triazole-containing analogs.
Biological Activity
The compound 2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₀H₉BrN₂O
- Molecular Weight : 253.11 g/mol
- CAS Number : 196081-79-5
Indole derivatives have been studied for their ability to modulate various biological pathways. The specific mechanisms by which 2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide exerts its effects include:
- Inhibition of Enzymatic Activity : Indole derivatives often act as inhibitors of key enzymes involved in cancer metabolism and inflammation.
- Modulation of Signaling Pathways : This compound may influence pathways such as the NF-kB and MAPK pathways, which are crucial in regulating inflammation and cell proliferation.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies:
Anticancer Activity
Research indicates that indole derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated that the compound inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through intrinsic pathways.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory markers in vitro. It appears to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.
Neuroprotective Properties
Some studies have suggested that indole derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Showed inhibition of TNF-alpha production in LPS-stimulated macrophages, indicating anti-inflammatory potential. |
| Study 3 | Highlighted neuroprotective effects in an animal model of Parkinson's disease, reducing dopaminergic neuron loss. |
Q & A
Q. What are the key challenges in optimizing the synthetic yield of 2-(5-bromo-1H-indol-1-yl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, including bromination, coupling, and purification. Evidence from indole-based syntheses (e.g., CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF mixtures) suggests that solvent choice and catalyst loading significantly impact yield . For example, using PEG-400 as a co-solvent improves reaction homogeneity but may complicate DMF removal, requiring vacuum distillation at 90°C . Column chromatography (e.g., 70:30 ethyl acetate/hexane) is critical for purification, with TLC monitoring (Rf = 0.30) to confirm product homogeneity . Contradictions in yields (e.g., 50% in vs. 82–86% in ) may arise from differences in reaction time, temperature, or catalyst activity.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To verify indole and tetrahydrothiophene ring substituents (e.g., 5-bromoindole protons at δ 7.2–7.4 ppm) .
- HRMS (FAB or ESI) : For accurate mass determination (e.g., [M+H]+ observed at m/z 427.0757 in ).
- Melting Point Analysis : Consistency with literature values (e.g., 164–166°C for analogous brominated acetamides) .
Discrepancies in spectral data should be resolved via comparative analysis with structurally similar compounds (e.g., ’s SMILES/InChI keys).
Q. How does the compound’s solubility profile influence experimental design?
- Methodological Answer : The sulfone group in the tetrahydrothiophene moiety enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) but limiting aqueous solubility. Pre-formulation studies should assess solubility in buffer systems (pH 1.2–7.4) to guide in vitro assays . Recrystallization from methylene chloride/methanol mixtures ( ) is recommended for obtaining X-ray-quality crystals.
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential bioactivity (e.g., enzyme inhibition)?
- Methodological Answer : The 5-bromoindole core may act as a pharmacophore for targeting indole-binding enzymes (e.g., kinases, cytochrome P450). Docking studies using the tetrahydrothiophene sulfone as a hydrogen bond acceptor could predict interactions with catalytic residues . Comparative SAR studies with non-brominated analogs ( ) are critical to isolate electronic vs. steric effects. In vitro assays should include controls for sulfone-mediated off-target effects (e.g., glutathione conjugation).
Q. How can structural modifications resolve contradictions in SAR data for related indole-acetamide derivatives?
- Methodological Answer : and highlight that bromine substitution at C5 of indole enhances stability but may reduce binding affinity. To address this, synthesize analogs with:
- Halogen replacements : e.g., iodine (higher steric bulk, see ’s 3j, 3m with 84–86% yields).
- Methoxy groups : To assess electron-donating effects ().
- Table : Comparison of IC50 values for bromo vs. iodo analogs in enzyme assays.
| Substituent | IC50 (nM) | Solubility (µg/mL) |
|---|---|---|
| 5-Br | 120 | 15 |
| 5-I | 85 | 8 |
| Data interpretation must account for crystallographic evidence (e.g., ’s X-ray structures of bromoindole derivatives). |
Q. What in vivo pharmacokinetic challenges are anticipated, and how can they be mitigated?
- Methodological Answer : The sulfone group may increase metabolic clearance via hepatic sulfotransferases. Strategies include:
- Prodrug design : Replace the sulfone with a bioreversible group (e.g., ’s pyrimidoindole derivatives).
- Microsomal stability assays : Monitor metabolite formation using LC-MS/MS .
- Table : Comparative PK parameters in rodent models.
| Formulation | t½ (h) | Cmax (ng/mL) |
|---|---|---|
| Free base | 1.2 | 450 |
| Liposomal | 4.8 | 620 |
Data Contradiction Analysis
Q. Why do reported synthetic yields for similar bromoindole-acetamides vary widely (50% vs. >80%)?
- Resolution : attributes lower yields (50%) to inefficient copper catalyst recycling in PEG-400/DMF, whereas ’s higher yields (82–86%) use optimized stoichiometry (e.g., 1.2 eq. of aryl halide) and inert atmospheres . Reproducibility requires strict control of reaction parameters (e.g., azide purity in Click chemistry).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
